

"Methyl 3-sulfamoylbenzoate" chemical properties and structure

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Compound of Interest

Compound Name: Methyl 3-sulfamoylbenzoate

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Methyl 3-sulfamoylbenzoate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 2025

Introduction

Methyl 3-sulfamoylbenzoate is an organic chemical compound featuring a benzoate structure substituted with a sulfamoyl group at the meta position. This molecule holds interest within the fields of medicinal chemistry and drug discovery due to the prevalence of the sulfonamide functional group in a wide array of therapeutic agents. The sulfamoyl moiety can act as a key pharmacophore, influencing the compound's biological activity, solubility, and pharmacokinetic properties. This technical guide provides a detailed overview of the known chemical properties, structural information, and potential biological relevance of **methyl 3-sulfamoylbenzoate**, serving as a resource for researchers engaged in the synthesis and evaluation of novel small molecules.

Chemical Properties and Structure

Methyl 3-sulfamoylbenzoate is a white solid at room temperature. Its fundamental chemical and physical properties are summarized in the tables below. It is important to note that while

some experimental data is available, certain properties are predicted based on computational models.

General and Physicochemical Properties

Property	Value	Source
IUPAC Name	methyl 3-(aminosulfonyl)benzoate	--INVALID-LINK--
CAS Number	59777-67-2	--INVALID-LINK--
Molecular Formula	C ₈ H ₉ NO ₄ S	PubChem
Molecular Weight	215.23 g/mol	PubChem
Predicted Boiling Point	402.4 ± 47.0 °C	ChemicalBook
Predicted Density	1.377 ± 0.06 g/cm ³ (at 20°C)	ChemicalBook
Predicted pKa	9.76 ± 0.60	ChemicalBook
Storage Temperature	2-8°C	ChemicalBook

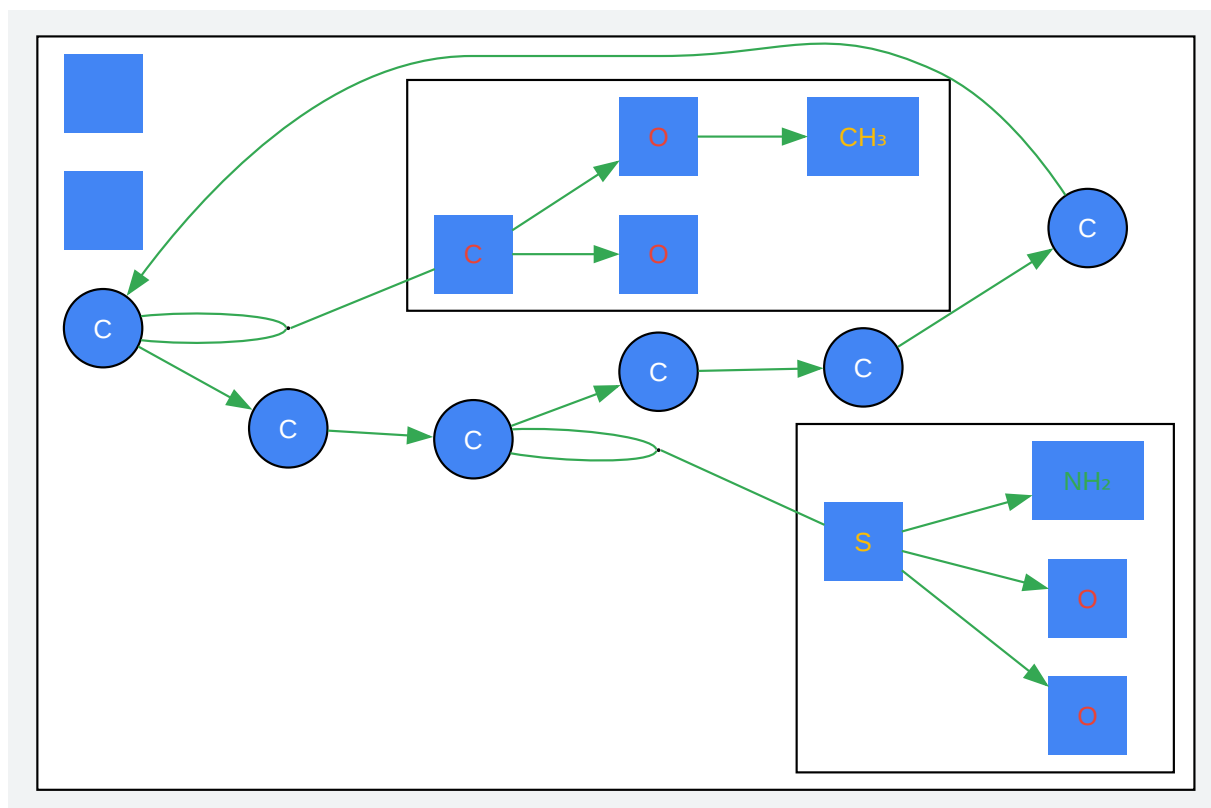
Structural Identifiers

Identifier	String	Source
SMILES	<chem>COC(=O)C1=CC(=CC=C1)S(=O)(=O)N</chem>	PubChem
InChI	InChI=1S/C8H9NO4S/c1-13-8(10)6-3-2-4-7(5-6)14(9,11)12/h2-5H,1H3,(H2,9,11,12)	PubChem
InChIKey	BUYUOBGADRKVAP-UHFFFAOYSA-N	--INVALID-LINK--

Chemical Structure

The chemical structure of **Methyl 3-sulfamoylbenzoate** consists of a central benzene ring. A methoxycarbonyl group (-COOCH₃) is attached at position 1, and a sulfamoyl group (-SO₂NH₂)

is attached at position 3.



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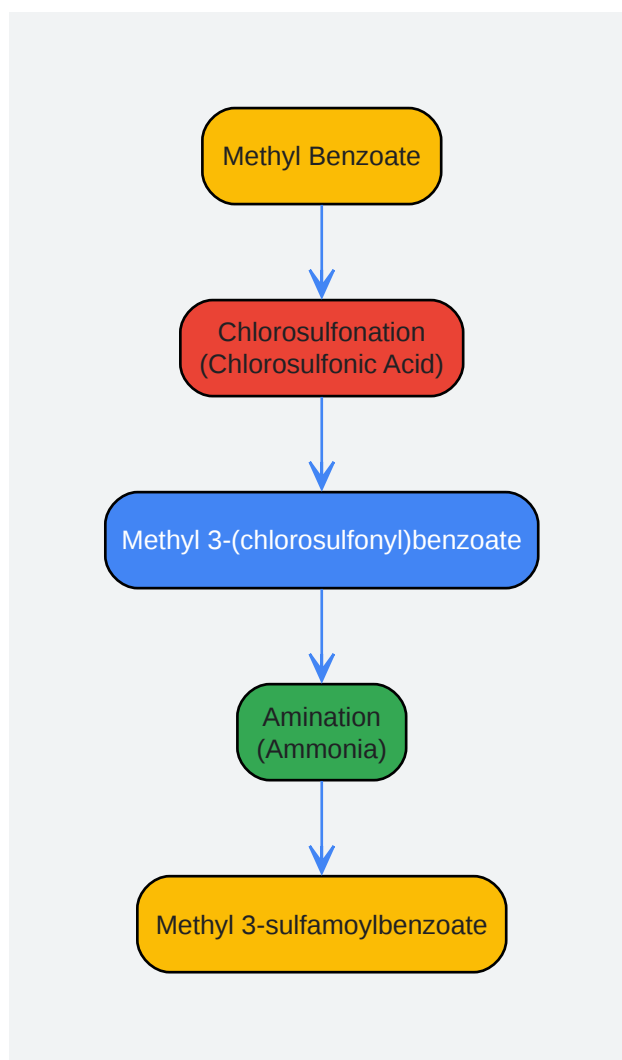
Figure 1: Chemical structure of **Methyl 3-sulfamoylbenzoate**.

Experimental Protocols

Detailed experimental protocols for the synthesis of **Methyl 3-sulfamoylbenzoate** are not readily available in peer-reviewed literature. However, the synthesis of structurally related sulfamoylbenzoates typically follows established synthetic routes. A plausible synthetic approach is outlined below, based on general methodologies for the synthesis of similar compounds.

General Synthesis Pathway of Sulfamoylbenzoates

The synthesis of sulfamoylbenzoates often commences with the chlorosulfonation of a corresponding benzoic acid derivative, followed by amination. For **Methyl 3-sulfamoylbenzoate**, a potential synthetic workflow is proposed.



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Figure 2: Plausible synthetic workflow for **Methyl 3-sulfamoylbenzoate**.

Disclaimer: This is a generalized protocol and requires optimization for specific reaction conditions, including stoichiometry, temperature, reaction time, and purification methods.

Spectroscopic Data

Comprehensive, experimentally verified spectroscopic data for **Methyl 3-sulfamoylbenzoate** is limited in publicly accessible databases. The following represents expected characteristic

signals based on the structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the amine protons of the sulfamoyl group. The aromatic protons would likely appear as a complex multiplet in the downfield region (δ 7.5-8.5 ppm). The methyl ester protons would present as a singlet around δ 3.9 ppm. The amine protons of the sulfamoyl group would likely appear as a broad singlet.
- ^{13}C NMR: The carbon NMR spectrum would show characteristic peaks for the carbonyl carbon of the ester (around 165 ppm), the aromatic carbons (in the 120-140 ppm range), and the methyl carbon of the ester (around 52 ppm).

Infrared (IR) Spectroscopy

The IR spectrum would be expected to exhibit characteristic absorption bands for the various functional groups present in the molecule:

- N-H stretch: Two bands in the region of 3400-3200 cm^{-1} corresponding to the symmetric and asymmetric stretching of the primary amine in the sulfamoyl group.
- C=O stretch: A strong absorption band around 1720-1700 cm^{-1} for the carbonyl group of the ester.
- S=O stretch: Two strong absorption bands for the sulfonyl group, typically around 1350-1300 cm^{-1} (asymmetric) and 1160-1120 cm^{-1} (symmetric).
- C-O stretch: Bands in the 1300-1000 cm^{-1} region corresponding to the C-O stretching of the ester.
- Aromatic C-H and C=C stretches: As is characteristic for aromatic compounds.

Mass Spectrometry (MS)

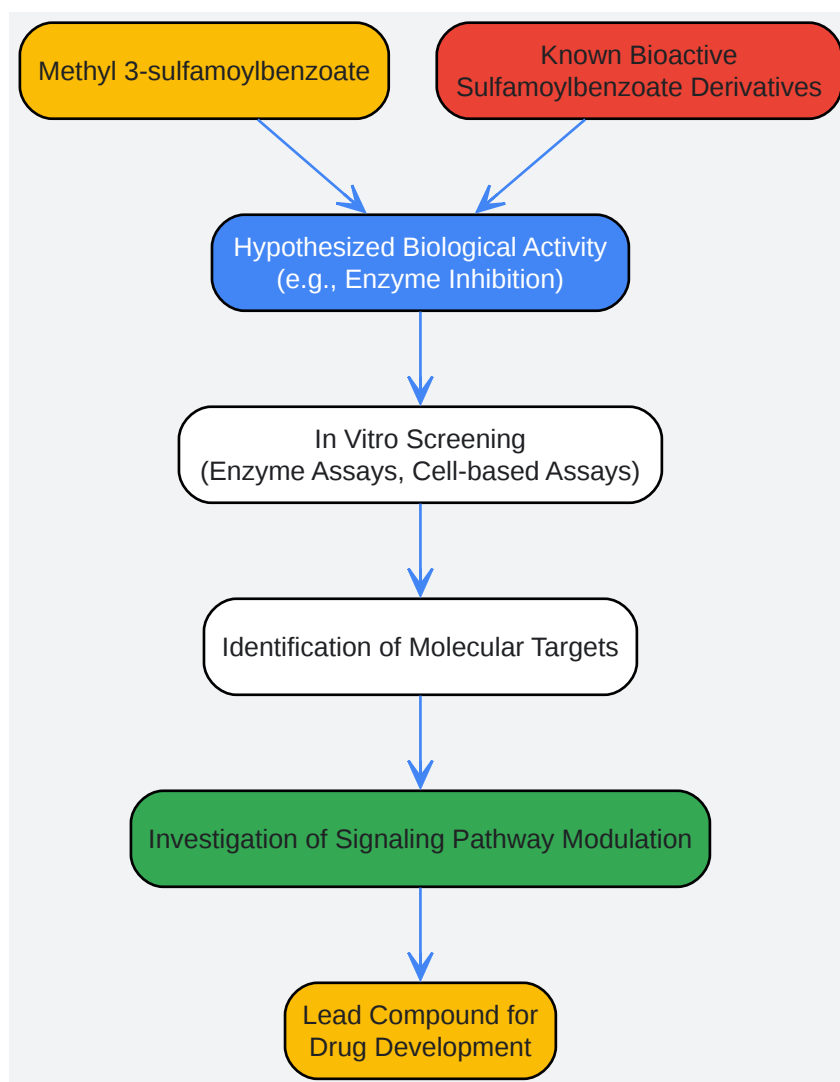
The mass spectrum would show the molecular ion peak $[\text{M}]^+$. Fragmentation patterns would likely involve the loss of the methoxy group ($-\text{OCH}_3$) from the ester, and cleavage of the C-S and S-N bonds of the sulfamoyl group.

Biological Activity and Signaling Pathways

There is currently no specific information available in the scientific literature regarding the biological activity or the involvement of **Methyl 3-sulfamoylbenzoate** in any signaling pathways. However, the broader class of sulfamoylbenzoate derivatives has been investigated for various biological activities.

Derivatives of sulfamoylbenzoic acid have been explored as inhibitors of various enzymes and as potential therapeutic agents. For instance, certain sulfamoylbenzamide derivatives have shown inhibitory activity against human nucleoside triphosphate diphosphohydrolases (h-NTPDases), which are involved in pathways related to thrombosis, inflammation, and cancer.^[1]

Given the structural similarities, it is plausible that **Methyl 3-sulfamoylbenzoate** could be investigated for similar biological activities. Further research, including in vitro and in vivo studies, would be necessary to elucidate any potential therapeutic effects and the underlying mechanisms of action, including any interactions with cellular signaling pathways.



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Figure 3: Logical workflow for investigating the biological activity of **Methyl 3-sulfamoylbenzoate**.

Conclusion

Methyl 3-sulfamoylbenzoate is a compound of interest for chemical and pharmaceutical research. This guide has summarized its core chemical properties and structure. While detailed experimental protocols and specific biological activity data are currently lacking, the information provided on related compounds offers a foundation for future research endeavors. The synthesis and biological evaluation of this and similar molecules could lead to the discovery of novel therapeutic agents. Further investigation is warranted to fully characterize this compound and explore its potential applications in drug development.

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References

- 1. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]
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